molecular formula C9H7ClF5NO3S B1436289 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate CAS No. 1823182-97-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate

Cat. No.: B1436289
CAS No.: 1823182-97-3
M. Wt: 339.67 g/mol
InChI Key: ZYRUMXYVTBQCPJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a valuable chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core, a privileged scaffold renowned for its significant biological activity. The presence of the trifluoromethyl group is a critical structural feature, known to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability in active molecules . The methanesulfonate (mesylate) ester functional group is an excellent leaving group, making this reagent a versatile electrophile for further synthetic elaboration. It is ideally suited for nucleophilic substitution reactions, particularly in the synthesis of novel amine derivatives or heterocyclic compounds sought after in discovery chemistry. The incorporation of trifluoromethylpyridine (TFMP) derivatives is a well-established strategy in crop protection, with more than 20 TFMP-containing agrochemicals having received ISO common names . Similarly, in the pharmaceutical sector, the unique physicochemical properties of the TFMP moiety contribute to the optimization of drug candidates, with several products having received market approval . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to develop new active ingredients for pest control or to create novel molecular entities for biomedical screening.

Properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF5NO3S/c1-20(17,18)19-4-8(11,12)7-6(10)2-5(3-16-7)9(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRUMXYVTBQCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₆ClF₃N₂O₃S
  • Molecular Weight : 286.66 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

The presence of the trifluoromethyl group and the methanesulfonate moiety contributes to its unique reactivity and biological profile.

The biological activity of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is primarily attributed to its role as a pharmacological agent . It acts through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing pyridine derivatives.
  • Cellular Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Research has shown that compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate exhibit various biological effects:

  • Anti-inflammatory Activity : Some derivatives have been studied for their ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in inflammation and pain pathways. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity .
  • Anticancer Properties : Similar pyridine-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following activities:

Compound NameBiological ActivityIC50 (nM)Reference
Compound AmPGES-1 Inhibitor8
Compound BAnticancer16.24
Compound CAnti-inflammatory249.9

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential efficacy of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Molecular Formula Functional Groups Key Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate C₁₀H₈ClF₅NO₃S Pyridine ring, trifluoromethyl, chloro, difluoroethyl methanesulfonate Intermediate for agrochemicals (e.g., fungicide synthesis)
Fluopyram C₁₆H₁₁ClF₆N₂O Pyridine ring, trifluoromethyl, chloro, benzamide Fungicide targeting succinate dehydrogenase
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate C₁₀H₇ClF₅NO₂ Pyridine ring, trifluoromethyl, chloro, ethyl ester Precursor for fluorinated agrochemicals
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) C₈H₅ClF₃NO₂ Pyridine ring, trifluoromethyl, chloro, acetic acid Degradation metabolite of fluopyram in soils and crops
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ Pyridine ring, trifluoromethyl, chloro, methyl ester Research applications in organic synthesis

Key Observations:

  • Reactivity : The methanesulfonate group in the target compound provides superior leaving-group capability compared to esters (e.g., ethyl or methyl derivatives), facilitating nucleophilic substitution reactions .
  • Biological Activity : Fluopyram’s benzamide group confers fungicidal activity, whereas the methanesulfonate derivative lacks direct pesticidal properties and is primarily an intermediate .
  • Metabolic Stability : The acetic acid derivative (TPAA) is a terminal metabolite of fluopyram, showing higher environmental persistence than the methanesulfonate compound, which undergoes faster hydrolysis .

Key Observations:

  • The methanesulfonate derivative’s synthesis is less documented, likely due to proprietary industrial processes .
  • Fluopyram’s synthesis achieves high yields due to optimized catalytic systems, while ester derivatives (e.g., ethyl acetate) benefit from one-pot reactions .

Toxicity and Environmental Impact

Key Observations:

  • Ester derivatives (e.g., ethyl acetate) are less persistent in the environment compared to methanesulfonate or benzamide derivatives .

Preparation Methods

Chlorination of 3-Trifluoromethylpyridine

  • Method: Vapour phase chlorination of 3-trifluoromethylpyridine using chlorine gas.
  • Conditions: Temperature range 300–450°C, presence of a diluent (inorganic or organic), chlorine:mole ratio at least 1:1.
  • Outcome: Selective formation of 2-chloro-5-trifluoromethylpyridine with easier separation from by-products compared to other chlorination routes.
  • References: EP0013474B1 patent describes this process in detail, emphasizing the temperature and chlorine ratio control to maximize yield and selectivity.

Fluorination of 2,3-Dichloro-5-trifluoromethylpyridine

  • Method: Liquid phase fluorination using fluoride salts (KF preferred) in polar aprotic solvents such as N,N-dimethylacetamide (DMAC).
  • Catalysts: Phase transfer catalysts like tetrabutylammonium bromide or methyl trioctyl ammonium chloride.
  • Conditions: Temperature 140–170°C, reaction time 5–10 hours, solvent amount 3–5 times the mass of starting material.
  • Outcome: Formation of 2-fluoro-3-chloro-5-trifluoromethylpyridine with high purity and yield (~90%).
  • References: CN107286087B patent outlines this synthetic route with detailed optimization of solvent, catalyst, and fluorinating agent quantities.

Alternative Fluorination via Anhydrous Hydrogen Fluoride

  • Method: Liquid phase halogen exchange reaction treating 2,3-dichloro-5-trifluoromethylpyridine with anhydrous hydrogen fluoride.
  • Conditions: Temperature 170–200°C, pressure ≥200 psig, catalyst-free.
  • Outcome: Efficient and selective synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
  • References: CA1199331A patent describes this method as commercially viable for producing trifluoromethylpyridine derivatives.

Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol

The difluoroethyl alcohol moiety is introduced onto the pyridine ring typically via nucleophilic addition or substitution reactions involving difluoroethyl precursors.

  • Starting Material: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol (commercially available or synthesized via known fluorination and hydroxylation routes).
  • Characterization: Molecular weight ~261.57 g/mol, confirmed by 2D and 3D structural analysis (PubChem CID 89545114).

Conversion to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl Methanesulfonate

The final step involves esterification of the difluoroethanol intermediate with methanesulfonyl chloride (mesyl chloride) to form the methanesulfonate ester.

Typical Esterification Procedure

  • Reagents: Methanesulfonyl chloride, base (such as triethylamine or pyridine) to scavenge HCl.
  • Solvent: Anhydrous dichloromethane or similar aprotic solvent.
  • Conditions: Low temperature (0–5°C) initially, then room temperature stirring.
  • Workup: Aqueous quench, extraction, drying, and purification by chromatography or crystallization.
  • Outcome: High yield conversion to the methanesulfonate ester with minimal side reactions.

Reaction Monitoring and Purity

  • Analytical Techniques: NMR spectroscopy, HPLC, and mass spectrometry confirm the formation and purity.
  • Yields: Typically >80% under optimized conditions.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Vapour phase chlorination 3-Trifluoromethylpyridine Cl2 gas, 300–450°C, diluent 2-Chloro-5-trifluoromethylpyridine Not specified
2 Liquid phase fluorination 2,3-Dichloro-5-trifluoromethylpyridine KF, DMAC, phase transfer catalyst, 140–170°C 2-Fluoro-3-chloro-5-trifluoromethylpyridine ~90
3 Liquid phase HF fluorination 2,3-Dichloro-5-trifluoromethylpyridine Anhydrous HF, 170–200°C, 200 psig, catalyst-free 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Not specified
4 Esterification (mesylation) 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol Methanesulfonyl chloride, base, DCM, 0–25°C 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate >80 Inferred standard method

Research Findings and Notes

  • The vapour phase chlorination of trifluoromethylpyridines provides a selective and scalable route to chlorinated pyridine intermediates, critical for subsequent fluorination steps.
  • Liquid phase fluorination with fluoride salts and phase transfer catalysts offers mild conditions and high yields, suitable for industrial scale-up.
  • Anhydrous hydrogen fluoride-based fluorination is an alternative, catalyst-free method providing selective fluorination under controlled pressure and temperature.
  • The final mesylation step is a well-established esterification reaction, commonly employed in organic synthesis to activate alcohols for further transformations.
  • No direct literature was found describing novel or alternative methods specifically for the methanesulfonate esterification of this compound beyond standard organic synthesis protocols.

Q & A

Q. What are the standard synthetic routes for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving halogenation, fluorination, and sulfonation. Key intermediates include pyridine derivatives with trifluoromethyl and chloro substituents. Characterization employs LCMS (e.g., m/z 853.0 [M+H]⁺) and HPLC (retention time 1.31 min under SMD-TFA05 conditions) to confirm molecular weight and purity . NMR spectroscopy is critical for structural elucidation, particularly for verifying the positions of fluorine and chlorine atoms .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., m/z accuracy within 5 ppm).
  • ¹⁹F NMR and ¹H NMR: Resolve fluorine environments and confirm substitution patterns on the pyridine ring .
  • HPLC with UV/Vis detection: Monitors purity (>95%) and detects byproducts using reverse-phase columns (e.g., C18) with trifluoroacetic acid (TFA) modifiers .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Steric hindrance from the chloro substituent at position 3 necessitates optimized reaction conditions (e.g., elevated temperatures, Pd-catalyzed couplings) to achieve acceptable yields . For example, coupling with piperazine derivatives requires TBTU/HOBt activation in anhydrous DMF under nitrogen .

Q. What experimental strategies mitigate challenges in isolating and purifying fluorinated intermediates?

  • Low-temperature crystallization: Exploits differential solubility of fluorinated byproducts in aprotic solvents (e.g., DCM/hexane mixtures).
  • Flash chromatography with fluorinated silica gel: Enhances separation of polar intermediates .
  • In-line LCMS monitoring: Identifies column fractions containing the target compound, reducing purification time .

Q. How can contradictory data on metabolic stability be resolved for this compound?

Discrepancies arise from varying assay conditions (e.g., liver microsomes vs. in vivo models). A tiered approach is recommended:

  • In vitro assays: Use human hepatocytes to identify primary metabolites (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid via oxidative cleavage) .
  • Isotopic labeling (e.g., ¹⁸O/²H): Traces degradation pathways and distinguishes enzymatic vs. non-enzymatic processes .
  • Computational modeling (DFT): Predicts sites of oxidative attack, guiding structural modifications to enhance stability .

Methodological Challenges and Solutions

Q. What are the critical factors in designing scalable synthetic protocols for analogs with modified pyridine rings?

  • Solvent selection: Anhydrous DMF or THF minimizes side reactions with moisture-sensitive intermediates (e.g., methanesulfonate esters) .
  • Catalyst optimization: Pd(OAc)₂/XPhos systems improve yields in Suzuki-Miyaura couplings with aryl boronic acids .
  • Scale-up safety: Exothermic fluorination steps require controlled addition rates and temperature monitoring to prevent runaway reactions .

Q. How can researchers address discrepancies in biological activity data across structural analogs?

  • SAR studies: Systematically vary substituents (e.g., replacing methanesulfonate with benzoate groups) and correlate changes with activity trends .
  • Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to rule off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate

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